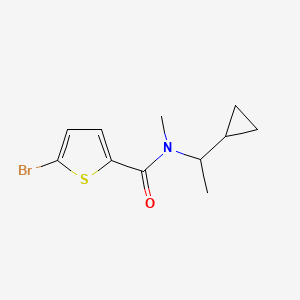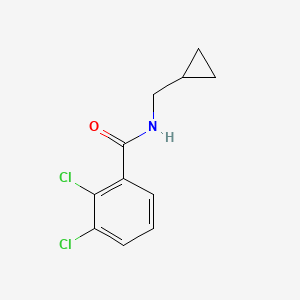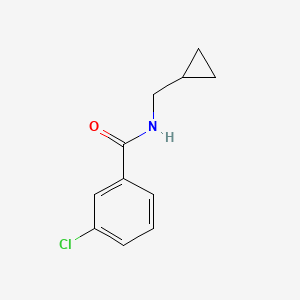
3-chloro-N-(cyclopropylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(cyclopropylmethyl)benzamide, also known as CCMB, is a synthetic compound that has been widely used in scientific research. CCMB is a benzamide derivative that has a cyclopropylmethyl group attached to the nitrogen atom, and a chlorine atom attached to the benzene ring. CCMB has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(cyclopropylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation, cancer, and viral infection. 3-chloro-N-(cyclopropylmethyl)benzamide has been shown to inhibit the nuclear factor-κB (NF-κB) pathway, which plays a key role in the inflammatory response. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-(cyclopropylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to reduce the levels of lactate dehydrogenase (LDH), an enzyme that is released from damaged cells and is a marker of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-N-(cyclopropylmethyl)benzamide is its broad range of biological activities, which makes it a useful tool for studying various disease processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in vitro. However, one limitation of 3-chloro-N-(cyclopropylmethyl)benzamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(cyclopropylmethyl)benzamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Another area of interest is its mechanism of action, which is not fully understood. Further studies are needed to elucidate the precise signaling pathways involved in 3-chloro-N-(cyclopropylmethyl)benzamide's biological activities. Additionally, studies on the pharmacokinetics and pharmacodynamics of 3-chloro-N-(cyclopropylmethyl)benzamide are needed to determine its optimal dosing and administration.
Métodos De Síntesis
The synthesis of 3-chloro-N-(cyclopropylmethyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with cyclopropylmethylamine in the presence of a base such as triethylamine. The reaction yields 3-chloro-N-(cyclopropylmethyl)benzamide as a white solid with a melting point of 141-143°C. The purity of 3-chloro-N-(cyclopropylmethyl)benzamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-chloro-N-(cyclopropylmethyl)benzamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory process.
In addition to its anti-inflammatory properties, 3-chloro-N-(cyclopropylmethyl)benzamide has been studied for its anti-cancer effects. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-chloro-N-(cyclopropylmethyl)benzamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
3-chloro-N-(cyclopropylmethyl)benzamide has also been studied for its anti-viral properties. It has been shown to inhibit the replication of hepatitis B virus in vitro, and to reduce the viral load in animal models of hepatitis B infection.
Propiedades
IUPAC Name |
3-chloro-N-(cyclopropylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPPWWBSJOTWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

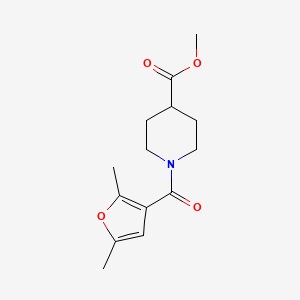
![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)
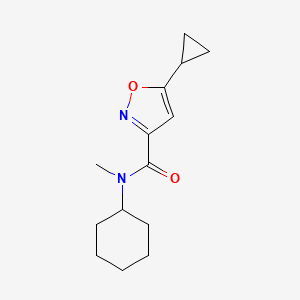
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)
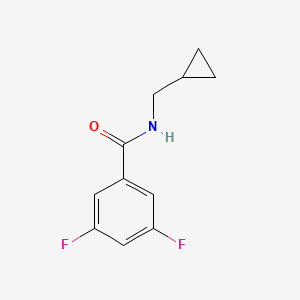
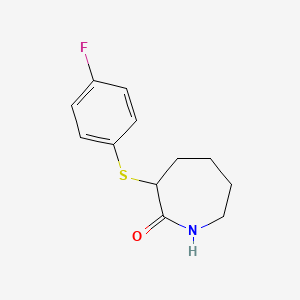
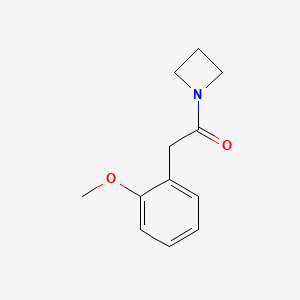
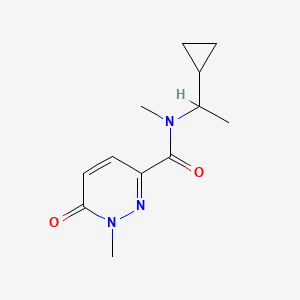
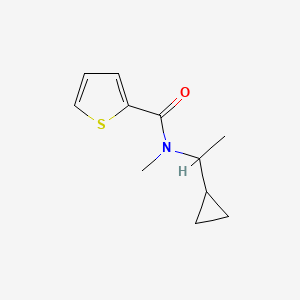
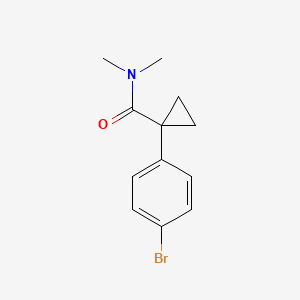
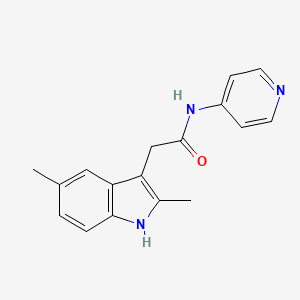
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
